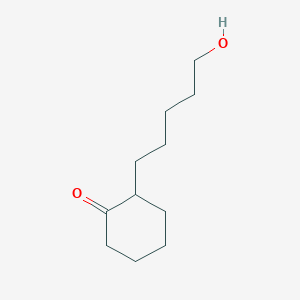

2-(5-Hydroxypentyl)cyclohexan-1-one

Description

2-(5-Hydroxypentyl)cyclohexan-1-one is a cyclohexanone derivative featuring a hydroxypentyl substituent at the 2-position of the cyclohexanone ring. The hydroxypentyl group imparts polarity due to the hydroxyl moiety, influencing solubility and chromatographic behavior, as seen in partial separation studies involving similar compounds . This compound is of interest in synthetic organic chemistry, particularly in multi-step reactions where hydroxylated alkyl chains may serve as intermediates or functional handles for further derivatization.

Properties

CAS No. |

51060-38-9 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

2-(5-hydroxypentyl)cyclohexan-1-one |

InChI |

InChI=1S/C11H20O2/c12-9-5-1-2-6-10-7-3-4-8-11(10)13/h10,12H,1-9H2 |

InChI Key |

URMDKOLKEYGVEP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)CCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-(5-Hydroxypentyl)cyclohexan-1-one involves the hydrozirconation/copper-catalyzed conjugate addition reaction. The process begins with the hydrozirconation of 4-penten-1-ol, followed by the addition of 2-cyclohexen-1-one in the presence of a copper catalyst. The reaction conditions typically involve refluxing the mixture at elevated temperatures and using solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, can be applied to scale up the production. The use of cost-effective reagents and efficient purification techniques would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxypentyl)cyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution.

Major Products

Oxidation: Formation of 2-(5-oxopentyl)cyclohexan-1-one or 2-(5-carboxypentyl)cyclohexan-1-one.

Reduction: Formation of 2-(5-hydroxypentyl)cyclohexanol.

Substitution: Formation of 2-(5-halopentyl)cyclohexan-1-one.

Scientific Research Applications

2-(5-Hydroxypentyl)cyclohexan-1-one has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, allowing for the construction of more complex molecules.

Biology: It can be used in the study of biochemical pathways and enzyme interactions.

Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Hydroxypentyl)cyclohexan-1-one involves its interaction with various molecular targets. The hydroxyl and ketone functional groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence physiological responses .

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

Structural and Substituent Variations

Cyclohexanone derivatives vary widely based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Cyclohexanone Derivatives

Physicochemical Properties

- Polarity and Solubility: The hydroxypentyl group in this compound enhances polarity compared to non-polar analogs like 2-(2-chlorophenyl)cyclohexan-1-one. This is evident in chromatographic separations, where hydroxylated compounds elute later in polar solvent systems .

- Stability : Conjugated systems (e.g., benzylidene or furyl derivatives) exhibit unique stability profiles. For example, 2-(4-methoxybenzylidene)cyclohexan-1-one undergoes pH-dependent cyclization to xanthylium cations, whereas the hydroxypentyl derivative lacks such conjugation .

- Spectroscopic Signatures: Methylaminoketone analogs (e.g., MXE) show distinct NMR and MS fragmentation patterns due to amino and aryl substituents, differing from the aliphatic hydroxypentyl chain in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.